L-VALINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-3-METHYL-, METHYL ESTER L-VALINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-3-METHYL-, METHYL ESTER
Brand Name: Vulcanchem
CAS No.: 176504-88-4
VCID: VC0061102
InChI: InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)16-7)13-10(15)17-12(4,5)6/h8H,1-7H3,(H,13,15)/t8-/m1/s1
SMILES: CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol

L-VALINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-3-METHYL-, METHYL ESTER

CAS No.: 176504-88-4

Main Products

VCID: VC0061102

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

L-VALINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-3-METHYL-, METHYL ESTER - 176504-88-4

CAS No. 176504-88-4
Product Name L-VALINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-3-METHYL-, METHYL ESTER
Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
IUPAC Name methyl (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)16-7)13-10(15)17-12(4,5)6/h8H,1-7H3,(H,13,15)/t8-/m1/s1
Standard InChIKey NDACBWZNPPVOJB-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
SMILES CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C
Synonyms L-VALINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-3-METHYL-, METHYL ESTER
PubChem Compound 10977721
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator